N-Cyclopentylacetamide
Description
Historical Context and Initial Discovery within Amide Chemistry
The conceptual basis for the synthesis of N-Cyclopentylacetamide lies in fundamental amide chemistry, specifically the acylation of amines. General methods for creating N-cycloalkylamides were described in the chemical literature, with a notable example being a 1970 patent detailing the reaction of a cycloalkylamine with an acid anhydride (B1165640) or acid halide. The synthesis of this compound follows this classic chemical transformation, typically involving the reaction of cyclopentylamine (B150401) with an acetylating agent such as acetic anhydride or chloroacetyl chloride. ijpsr.inforsc.org This straightforward and well-established synthetic route has made this compound and its immediate precursors readily accessible for broader research applications.
Significance and Research Trajectory of this compound and its Derivatives
The significance of this compound in the scientific field is primarily as a foundational building block rather than an end-product. Its research trajectory has evolved from simple synthesis to its strategic incorporation into complex molecules designed for specific biological functions. The this compound moiety is now recognized as a valuable component in medicinal chemistry for its ability to modulate the pharmacokinetic properties of a larger molecule. The cyclopentyl group can enhance metabolic stability and provide a degree of conformational rigidity. vulcanchem.com
Researchers have extensively used simple, functionalized derivatives of this compound as key intermediates. These derivatives, often halogenated at the alpha-carbon of the acetyl group, serve as versatile handles for further chemical modification.
Interactive Data Table: Key Synthetic Intermediates Derived from this compound
| Compound Name | CAS Number | Molecular Formula | Primary Role in Synthesis | Key References |
| 2-Chloro-N-cyclopentylacetamide | 125674-23-9 | C7H12ClNO | Intermediate for synthesizing multi-target inhibitors and glucocorticoid sensitizers. rsc.orgmdpi.comnih.gov | |
| 2-Bromo-N-cyclopentylacetamide | 883521-80-0 | C7H12BrNO | Reactive intermediate for nucleophilic substitution to build complex molecules, including potential anti-trypanosomal agents. nih.govamazonaws.com | |
| 2-Cyano-N-cyclopentylacetamide | 15112-75-1 | C8H12N2O | Building block in medicinal chemistry with potential applications in pharmaceutical development. cymitquimica.com |
The trajectory of research shows a clear path from the synthesis of these simple intermediates to their use in constructing sophisticated molecules. For instance, this compound derivatives have been integral to the synthesis of potential leukotriene D4 (LTD4) antagonists, which are relevant for treating inflammatory conditions like asthma. acs.org
Current Research Landscape and Future Directions in this compound Investigations
The current research landscape demonstrates the broad utility of the this compound scaffold across various therapeutic areas. The structural motif is being actively investigated in the development of novel pharmaceuticals targeting a range of diseases.
Recent studies highlight its incorporation into molecules with potential applications as:
Anticancer Agents: The scaffold has been used in pyrimidine (B1678525) derivatives showing cytotoxicity against cancer cell lines and in phenylisoxazole derivatives evaluated for antitumor activity. researchgate.net
Metabolic and Inflammatory Disease Modulators: Derivatives are being explored as 11β-HSD1 inhibitors for conditions like type 2 diabetes and as inhibitors of soluble epoxide hydrolase. vulcanchem.comacs.orgescholarship.org
Neurotherapeutics: The this compound moiety has been integrated into complex structures derived from natural products like vincamine (B1683053) to create molecules that may prevent morphine-seeking behavior. ufl.eduacs.org It is also a component in new coumarin (B35378) derivatives designed to modulate cholinergic and cannabinoid systems, relevant to Alzheimer's disease research. mdpi.comnih.gov
Anti-Infective Agents: Researchers have synthesized N,N-disubstituted 2-aminobenzothiazoles containing a cyclopentyl amide group that show potent inhibition of Staphylococcus aureus. nih.gov
Interactive Data Table: Recent Research Applications of the this compound Scaffold
| Research Area | Target/Mechanism | Example Derivative Class | Key Findings | References |
| Oncology | General Cytotoxicity | Pyrimidine Derivatives | Derivatives with the scaffold showed significant cytotoxicity in cancer cell lines. | |
| Metabolic Disorders | 11β-HSD1 Inhibition | Indole Sulfonamides | The cyclopentyl group may improve metabolic stability compared to aryl analogs. vulcanchem.com | |
| Neurology/Addiction | Opioid System Modulation | Vincamine-Derived Molecules | Re-engineering of vincamine with an this compound group created a molecule that reduces morphine-seeking behavior in preclinical models. acs.org | |
| Inflammatory Disease | FAAH/Cholinesterase Inhibition | Coumarin-based Acetamides | The cyclopentyl group was important for retaining inhibitory activity against human acetylcholinesterase (hAChE). mdpi.comnih.gov | |
| Antibiotics | Bacterial Inhibition | 2-Aminobenzothiazoles | A cyclopentyl amide derivative showed potent activity against methicillin-resistant S. aureus (MRSA). nih.gov |
Future research will likely continue to capitalize on the favorable properties imparted by the this compound group. The focus will be on optimizing the design of these complex molecules to enhance their potency, selectivity, and pharmacokinetic profiles for a variety of biological targets. Further exploration into its utility in agrochemical and materials science also represents a potential avenue for future investigations.
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopentylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6(9)8-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSGEWHPQPAXOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337807 | |
| Record name | Acetamide, N-cyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25291-41-2 | |
| Record name | Acetamide, N-cyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of N Cyclopentylacetamide
Classical Synthetic Routes for N-Cyclopentylacetamide and its Analogues
Traditional methods for amide synthesis are foundational in organic chemistry and typically involve the reaction of an amine with a carboxylic acid or its more reactive derivatives. nih.gov These routes are well-understood and widely used for preparing a vast range of amides, including this compound.
Amidation Reactions with Cyclopentylamine (B150401) Precursors
The most direct classical approach to synthesizing this compound involves the acylation of Cyclopentylamine. lookchem.comchemicalbook.com Cyclopentylamine serves as the nucleophile, attacking an electrophilic acetylating agent. chemicalbook.com While direct reaction with acetic acid is possible, it is often inefficient as the basic amine and acidic carboxylic acid tend to form a stable ammonium (B1175870) carboxylate salt, which requires high temperatures to dehydrate into the corresponding amide. masterorganicchemistry.comresearchgate.net
A more common and effective method utilizes more reactive acetylating agents. For instance, the reaction of Cyclopentylamine with acetyl chloride or acetic anhydride (B1165640) is a vigorous, often exothermic reaction that readily produces this compound. chemguide.co.uk When using acetyl chloride, the reaction generates hydrogen chloride (HCl) as a byproduct, which reacts with excess Cyclopentylamine to form an ammonium salt. chemguide.co.uk Similarly, reacting Cyclopentylamine with acetic anhydride yields the desired amide and acetic acid as a byproduct. chemguide.co.uk
Synthesis from Carboxylic Acid Derivatives and Cyclopentylamines
The synthesis of amides is most commonly achieved by reacting amines with activated carboxylic acid derivatives. nih.govresearchgate.net This strategy circumvents the unfavorable thermodynamics of direct amidation with carboxylic acids. The reactivity of these derivatives toward nucleophilic attack by an amine like Cyclopentylamine is a critical factor in determining reaction conditions and efficiency. pearson.combyjus.com
The general order of reactivity for common carboxylic acid derivatives is: Acid Chlorides > Acid Anhydrides > Esters > Carboxylic Acids pearson.com
Acid chlorides are the most reactive due to the excellent leaving group ability of the chloride ion. byjus.com Their reaction with Cyclopentylamine is rapid and typically provides high yields of this compound. Acid anhydrides are also highly effective and produce a carboxylic acid as a byproduct instead of HCl. chemguide.co.uk Esters can also be converted to amides, a process known as aminolysis, but this generally requires more forcing conditions, such as heating, due to the lower reactivity of the ester functional group. vanderbilt.edu
| Carboxylic Acid Derivative | General Structure | Leaving Group | Relative Reactivity | Byproduct with Cyclopentylamine |
| Acetyl Chloride | CH₃COCl | Cl⁻ | Very High | HCl |
| Acetic Anhydride | (CH₃CO)₂O | CH₃COO⁻ | High | Acetic Acid |
| Ethyl Acetate (B1210297) (Ester) | CH₃COOCH₂CH₃ | CH₃CH₂O⁻ | Moderate | Ethanol |
| Acetic Acid | CH₃COOH | OH⁻ | Low | Water |
This table illustrates the relative reactivity of different acetylating agents used in the synthesis of this compound.
Nucleophilic Acyl Substitution Pathways in this compound Formation
The formation of this compound from carboxylic acid derivatives and Cyclopentylamine occurs via a fundamental reaction mechanism known as nucleophilic acyl substitution. vanderbilt.edulibretexts.org This mechanism is a two-stage process. vanderbilt.edu
Nucleophilic Attack: The reaction begins with the nitrogen atom of the Cyclopentylamine, acting as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetyl chloride). This addition step breaks the carbonyl π bond and forms a tetrahedral intermediate with a negative charge on the oxygen atom. vanderbilt.edulibretexts.org
Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the most suitable leaving group is expelled. vanderbilt.edu For acetyl chloride, the leaving group is a chloride ion (Cl⁻); for acetic anhydride, it is an acetate ion (CH₃COO⁻). byjus.com The final product is the stable this compound.
Advanced Synthetic Strategies and Mechanistic Insights
Modern synthetic chemistry seeks to improve upon classical methods by developing more efficient, environmentally friendly, and versatile reaction protocols. These advanced strategies often employ catalysis or alternative energy sources to achieve amide bond formation under milder conditions.
Transition Metal-Catalyzed Amidation Approaches
Transition metal catalysis has emerged as a powerful tool for forming C-N bonds, including amide linkages. nih.gov Catalytic methods can enable the direct coupling of carboxylic acids and amines under significantly milder conditions than traditional thermal dehydration. researchgate.net While specific studies focusing solely on the transition-metal-catalyzed synthesis of this compound are not prevalent, the general principles are applicable.
Catalysts based on metals such as copper, palladium, iridium, and nickel have been developed for amidation reactions. acs.orgnih.govscielo.br These reactions can proceed through various mechanisms, including the activation of the carboxylic acid or the amine. For example, some copper-catalyzed systems can facilitate the direct conversion of nitriles to N-substituted amides in the presence of a primary amine. scielo.br Other approaches focus on the transamidation of existing, unactivated amides, a challenging transformation that can be achieved without transition metals under specific basic conditions or with catalysts. acs.orgnih.govresearchgate.net These catalytic methods represent a more atom-economical and sustainable alternative to classical routes that require stoichiometric activating agents. scielo.br
Microwave-Assisted Synthesis and Optimized Reaction Conditions
Microwave-assisted organic synthesis has become a popular technique for accelerating a wide range of chemical reactions, including amide formation. tandfonline.com Microwave irradiation provides rapid and efficient heating, which can dramatically reduce reaction times from hours to minutes. acs.orgtandfonline.com This method is considered a green chemistry approach as it often leads to higher yields, increased product purity, and can be performed under solvent-free conditions. researchgate.netresearchgate.net
The synthesis of amides via microwave irradiation can be performed by directly heating a mixture of a carboxylic acid and an amine. researchgate.net In many cases, this method obviates the need for a catalyst or solvent. tandfonline.com For example, the reaction of benzoic acid and aniline (B41778) under microwave heating at 270°C can yield the corresponding amide in as little as 5 minutes with a 97% yield, whereas conventional heating under reflux for 24 hours gives a significantly lower yield. researchgate.net These optimized conditions—high temperature and short reaction time in a closed vessel—are characteristic of microwave-assisted synthesis and are applicable to the formation of this compound from acetic acid and Cyclopentylamine.
| Method | Reaction Time | Temperature | Yield | Conditions | Source |
| Conventional Heating | 24 hours | Reflux | Low | Solvent | researchgate.net |
| Microwave Irradiation | 5-12 minutes | 150-270 °C | >90% | Solvent-free, Catalyst-free | tandfonline.comresearchgate.net |
This table provides a general comparison of conventional heating versus microwave-assisted methods for amidation reactions.
Smiles Rearrangement in the Context of this compound Synthesis
The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution (SNAr) that has been adapted for various complex syntheses. nih.govscispace.com While direct application to the synthesis of the basic this compound is not common, its variants, particularly the Ugi-Smiles and Passerini-Smiles reactions, offer sophisticated routes to N-aryl derivatives, which are elaborated scaffolds of this compound. researchgate.netresearchgate.netdntb.gov.ua
The Ugi-Smiles reaction is a four-component reaction that combines an amine, an aldehyde or ketone, an isocyanide, and an electron-deficient phenol. researchgate.net In a hypothetical application for an this compound derivative, cyclopentylamine would serve as the amine component. The reaction proceeds through the formation of an α-adduct, which then undergoes an intramolecular SNAr reaction (the Smiles rearrangement), leading to the formation of a stable N-aryl carboxamide. researchgate.net This methodology provides a highly convergent route to complex molecules where the core this compound structure is appended with an aryl group on the nitrogen atom, along with other substituents originating from the carbonyl and isocyanide components.
Similarly, the Passerini-Smiles reaction is a three-component coupling involving an isocyanide, a carbonyl compound, and an electron-poor phenol. nih.govrsc.org The reaction yields α-aryloxy-carboxamides. While this does not directly produce an N-cyclopentyl derivative, it highlights the utility of the Smiles rearrangement in isocyanide-based multi-component reactions for creating complex amide-containing molecules.
The Truce-Smiles rearrangement, another variant, typically involves the migration of an aryl group from a sulfone to a carbanion. nih.gov This could be envisioned in a multi-step synthesis to create precursors for this compound derivatives. For example, the rearrangement of an N-cyclopentyl-N-allyl arenesulfonamide could lead to a β-arylethylamine structure, which could be further modified. nih.gov
Exploration of Multi-Component Reactions for this compound Scaffold Elaboration
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the initial components. nih.gov This approach aligns with the principles of step and atom economy, making it a powerful tool for generating chemical diversity. nih.gov For the elaboration of the this compound scaffold, the Ugi four-component reaction (Ugi-4CR) is particularly relevant.
The classic Ugi reaction utilizes an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. By employing cyclopentylamine as the amine and acetic acid as the carboxylic acid, the core this compound structure is directly integrated into a more complex product. The other two components, the carbonyl and the isocyanide, provide points of diversity for scaffold elaboration.
The general reaction scheme is as follows: Cyclopentylamine + R1CHO + Acetic Acid + R2NC → R1-CH(NH-Cyclopentyl)-C(=O)N(C(=O)CH3)R2
This single-step reaction can rapidly generate a library of diverse N-acyl-α-amino amides based on the this compound framework. The choice of aldehyde/ketone and isocyanide directly influences the final structure, allowing for fine-tuning of steric and electronic properties.
| Carbonyl Component (R¹CHO) | Isocyanide Component (R²NC) | Resulting Scaffold Feature |
|---|---|---|
| Benzaldehyde | tert-Butyl isocyanide | N-acetyl, N-tert-butyl, α-phenyl derivative |
| Isobutyraldehyde | Cyclohexyl isocyanide | N-acetyl, N-cyclohexyl, α-isopropyl derivative |
| Formaldehyde (B43269) | Benzyl isocyanide | N-acetyl, N-benzyl, α-unsubstituted derivative |
| Acetone (Ketone) | Ethyl isocyanide | N-acetyl, N-ethyl, α,α-dimethyl derivative |
Stereoselective Synthesis and Chiral Induction in this compound Derivatives
The synthesis of enantiomerically pure this compound derivatives is crucial when the target molecules are intended for biological applications where stereochemistry dictates activity. Several strategies can be employed to achieve stereoselectivity and induce chirality.
Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources. For instance, a synthesis could commence with a chiral substituted cyclopentylamine, ensuring that the stereocenter in the cyclopentyl ring is set from the beginning.
Asymmetric Catalysis: This is a powerful method for creating chiral molecules from achiral or prochiral substrates. A chiral catalyst, such as an enzyme or a metal complex with a chiral ligand, can facilitate the enantioselective acylation of a prochiral substituted cyclopentylamine. researchgate.net Alternatively, a chiral N-heterocyclic carbene (NHC) could catalyze a reaction that forms a stereocenter on a pre-existing this compound backbone. researchgate.net
Chiral Auxiliaries: A chiral auxiliary is a temporary chemical moiety that is attached to the substrate to direct a stereoselective transformation. rsc.org For example, a chiral auxiliary could be attached to the nitrogen of cyclopentylamine. After a diastereoselective reaction (e.g., an alkylation on the cyclopentyl ring), the auxiliary is removed to yield the enantiomerically enriched product.
Kinetic Resolution: This method is used to separate a racemic mixture. An enzyme, such as a lipase, or a chiral catalyst can be used to selectively react with one enantiomer of a racemic precursor at a faster rate, leaving the other enantiomer unreacted. nih.gov For example, enantioselective enzymatic acylation could be used to resolve a racemic mixture of a substituted cyclopentylamine before its conversion to the final acetamide (B32628).
| Strategy | Principle | Typical Application | Key Consideration |
|---|---|---|---|
| Chiral Pool Synthesis | Use of naturally occurring chiral starting materials. | Synthesis starting from chiral amino acids or terpenes. | Limited availability of desired chiral starting materials. |
| Asymmetric Catalysis | A chiral catalyst creates a stereocenter in a prochiral substrate. | Enantioselective hydrogenation or acylation. researchgate.net | Requires development of a specific catalyst for the desired transformation. |
| Chiral Auxiliaries | A removable chiral group directs the stereochemical outcome of a reaction. rsc.org | Diastereoselective alkylation or aldol (B89426) reactions. | Requires additional steps for attachment and removal of the auxiliary. |
| Kinetic Resolution | Separation of a racemate based on the differential reaction rate of enantiomers. | Enzymatic (e.g., lipase) resolution of racemic alcohols or amines. nih.gov | Maximum theoretical yield for one enantiomer is 50%. |
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. semanticscholar.org The standard synthesis of amides often involves coupling reagents or the use of acyl chlorides, which have poor atom economy and generate significant waste.
A traditional, less green approach might involve the reaction of cyclopentylamine with acetyl chloride. This reaction produces hydrochloric acid as a byproduct, which must be neutralized with a base, adding to the waste stream and lowering the atom economy.
Greener Alternatives:
Catalytic Direct Amidation: The most atom-economical method is the direct condensation of cyclopentylamine with acetic acid, where water is the only byproduct. catalyticamidation.infomdpi.com This reaction typically requires high temperatures to overcome the formation of an unreactive ammonium-carboxylate salt. encyclopedia.pub However, various catalysts, such as those based on boric acid, can facilitate this reaction under milder conditions. dur.ac.uk This approach significantly reduces waste and avoids the use of hazardous reagents. ucl.ac.uk
Safer Solvents and Reagents: The choice of solvent is critical. Many traditional amide syntheses use hazardous solvents like dichloromethane (B109758) (CH2Cl2) or N,N-dimethylformamide (DMF). nsf.gov Green chemistry encourages their replacement with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (EtOAc), or cyclopentyl methyl ether (CPME). rsc.org Furthermore, using safer acetylating agents, such as acetonitrile (B52724) over an alumina (B75360) catalyst, can replace hazardous reagents like acetyl chloride or acetic anhydride. nih.gov
Process Metrics: The "greenness" of a synthetic route can be quantified using metrics like Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI). wiley-vch.demdpi.comethz.ch
| Parameter | Traditional Method (Acetyl Chloride) | Green Method (Catalytic Direct Amidation) |
|---|---|---|
| Reaction | C₅H₁₁N + CH₃COCl + Base → C₇H₁₃NO + Base·HCl | C₅H₁₁N + CH₃COOH --(Catalyst)--> C₇H₁₃NO + H₂O |
| Byproducts | Chloride salt (stoichiometric waste) | Water (benign) |
| Atom Economy | Low (due to base and Cl atom) | High (~87%) |
| E-Factor | High (mass of waste >> mass of product) | Low (approaching zero in an ideal process) |
| Solvents | Often chlorinated solvents (e.g., CH₂Cl₂) nsf.gov | Greener alternatives (e.g., 2-MeTHF, CPME) or solvent-free. rsc.orgacs.org |
| Safety | Uses corrosive and hazardous acetyl chloride. | Uses less hazardous acetic acid. |
By embracing these modern synthetic strategies, the preparation and functionalization of this compound and its derivatives can be achieved with high levels of efficiency, stereocontrol, and environmental sustainability.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sufficient experimental data for a detailed analysis of the ¹H-NMR, ¹³C-NMR, and 2D-NMR spectra of N-Cyclopentylacetamide and its derivatives is not available in the public domain.
Proton NMR (¹H-NMR) Analysis of this compound and Derivatives
Specific ¹H-NMR spectral data, including chemical shifts (δ), multiplicity, and coupling constants (J) for this compound, are not available.
Carbon-13 NMR (¹³C-NMR) Analysis of this compound and Derivatives
Specific ¹³C-NMR spectral data, including chemical shifts (δ) for this compound, are not available.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment
No experimental 2D-NMR data for this compound were found.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
While a vapor-phase IR spectrum for this compound is indicated in some databases, a detailed list of absorption bands is not provided. General expected absorbances based on the functional groups present would include:
N-H Stretch: Around 3300 cm⁻¹ (secondary amide).
C-H Stretch (Aliphatic): Below 3000 cm⁻¹.
C=O Stretch (Amide I): Around 1650 cm⁻¹.
N-H Bend (Amide II): Around 1550 cm⁻¹.
Raman Spectroscopy Investigations
No experimental Raman spectroscopy data for this compound could be located.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) after ionization. For this compound, with a molecular formula of C7H13NO, the nominal molecular weight is 127 g/mol . nih.gov
Key anticipated fragmentation pathways include:
Alpha-cleavage: Cleavage of the C-C bond between the carbonyl group and the methyl group, potentially leading to a fragment ion corresponding to the loss of a methyl radical (•CH3).
Amide Bond Cleavage: Scission of the amide C-N bond, which can lead to the formation of an acetyl cation ([CH3CO]+) at m/z 43 or a cyclopentylaminium radical cation.
Cyclopentyl Ring Fragmentation: The cyclopentyl group itself can undergo fragmentation, typically by losing neutral alkene fragments like ethene (C2H4), leading to a series of smaller ions. docbrown.info
A plausible fragmentation scheme would generate the ions detailed in the table below.
| m/z | Proposed Ion Structure | Proposed Formation Pathway |
|---|---|---|
| 127 | [C7H13NO]•+ | Molecular Ion (Parent) |
| 85 | [C5H9NH]+ | Loss of ketene (B1206846) (CH2=C=O) |
| 69 | [C5H9]+ | Loss of acetamide (B32628) radical |
| 43 | [CH3CO]+ | Cleavage of the C-N amide bond |
High-resolution mass spectrometry provides a highly accurate measurement of a compound's mass, allowing for the determination of its elemental formula. This technique distinguishes between compounds with the same nominal mass but different chemical formulas. The exact mass of this compound, calculated from the monoisotopic masses of its constituent atoms (carbon-12, hydrogen-1, nitrogen-14, and oxygen-16), has been determined. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C7H13NO | nih.gov |
| Monoisotopic Mass | 127.099714038 Da | nih.gov |
This precise mass measurement is instrumental in confirming the identity of this compound in complex mixtures and verifying the success of a chemical synthesis.
Tandem mass spectrometry, or MS/MS, is a powerful technique for detailed structural elucidation. It involves multiple stages of mass analysis, typically by isolating a specific ion from the initial mass spectrum and inducing its fragmentation to observe its constituent parts.
For this compound, an MS/MS experiment would typically involve:
Precursor Ion Selection: The molecular ion ([M]•+) at m/z 127 would be selected in the first mass analyzer.
Collision-Induced Dissociation (CID): The selected ions are passed into a collision cell, where they collide with an inert gas (e.g., argon or nitrogen). This added energy causes the precursor ions to fragment.
Product Ion Analysis: The resulting fragment ions (product ions) are analyzed in a second mass analyzer, generating a product ion spectrum.
This product ion spectrum is unique to the precursor ion's structure and can be used to confirm the connectivity of atoms within the molecule. For example, observing the transition from m/z 127 to m/z 85 would provide strong evidence for the loss of a neutral ketene molecule, confirming the N-acetyl-cyclopentylamine structure.
X-ray Crystallography and Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. However, a search of publicly available crystallographic databases, such as the Cambridge Structural Database (CSD), indicates that the crystal structure of this compound has not been reported. cam.ac.ukcam.ac.uk Therefore, the following sections discuss the anticipated structural features based on the known chemistry of secondary amides in the solid state.
In the absence of experimental data, the crystal packing of this compound can be predicted based on the strong, directional intermolecular forces its functional groups can form. The most significant of these is hydrogen bonding. The secondary amide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O).
While the exact solid-state conformation is unknown without a crystal structure, key features can be inferred from general principles of organic chemistry. The amide functional group is known to be planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system, which imparts significant double-bond character to the C-N bond. nih.gov This planarity restricts rotation around the C-N bond.
The main sources of conformational variability in this compound would be:
Amide Configuration: The amide bond can exist in either a trans or cis conformation. For most secondary amides without significant steric bulk, the trans conformation (where the cyclopentyl group and the methyl group are on opposite sides of the C-N bond) is overwhelmingly favored energetically. nih.gov
Cyclopentyl Ring Pucker: The five-membered cyclopentyl ring is not planar. To alleviate angular and torsional strain, it adopts puckered conformations, most commonly the "envelope" or "twist" forms. In the solid state, the molecule would be locked into one specific pucker that allows for the most favorable crystal packing.
The specific dihedral angles defining the orientation of the cyclopentyl ring relative to the planar amide group would be determined by the fine balance between intramolecular steric effects and the intermolecular hydrogen bonding and packing forces within the crystal. researchgate.net
Computational Chemistry and Theoretical Investigations of N Cyclopentylacetamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. For molecules containing the N-Cyclopentylacetamide moiety, these methods have been applied to elucidate electronic characteristics and predict reactivity.
For instance, DFT calculations have been performed on derivatives to model their electronic properties and reactivity. In a study on a phenylisoxazole derivative containing an this compound group, DFT calculations were carried out at the B3LYP/6-311 level to determine its geometric parameters. researchgate.net The calculated parameters reportedly showed good agreement with experimental X-ray diffraction data. researchgate.net Similarly, in studies of a complex pyrido[2,3-d]pyrimidine (B1209978) derivative, DFT calculations were used to analyze the frontier molecular orbitals, revealing how electron-withdrawing groups on an adjacent phenyl ring could lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby influencing the sites for nucleophilic attack. These types of calculations help in understanding the molecule's stability, reactivity, and potential interaction sites.
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate predictions of molecular properties. The term "ab initio methods" was mentioned in the context of identifying small molecules with specific biological activity, but detailed studies applying these methods specifically to this compound were not found in the search results. acs.org In principle, ab initio calculations could be employed to accurately determine properties such as geometric structures, vibrational frequencies, and electronic energies for this compound, providing a benchmark for other computational methods.
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (HOMO-LUMO gap) are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
FMO analysis has been conducted on several complex derivatives containing the this compound scaffold. In one such study, the HOMO and LUMO of a phenylisoxazole derivative were calculated to understand its electronic transitions and reactivity. researchgate.netresearchgate.net In another example involving a complex pyrido[2,3-d]pyrimidine, DFT was used to generate FMOs, showing that electron-withdrawing substituents lowered the LUMO energy, which is a key factor in facilitating certain chemical reactions. Molecular electrostatic potential (MEP) maps, often generated alongside FMO analysis, identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Data for a Derivative Containing the this compound Moiety (Note: The following data pertains to (Z)-2-(5-((3-(4-bromophenyl)isoxazole-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-cyclopentylacetamide, not the parent this compound compound, and is used here for illustrative purposes.)
| Parameter | Method | Value | Reference |
| HOMO Energy | DFT (B3LYP/6-311) | Not Specified | researchgate.netresearchgate.net |
| LUMO Energy | DFT (B3LYP/6-311) | Not Specified | researchgate.netresearchgate.net |
| HOMO-LUMO Gap | DFT (B3LYP/6-311) | Not Specified | researchgate.netresearchgate.net |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions.
MD simulations are extensively used to model the interaction of small molecules with biological macromolecules like proteins and with solvents. Several studies have employed MD simulations to investigate how larger molecules containing an this compound moiety interact with biological targets.
In one study, the this compound moiety of a potential drug candidate was shown to extend into a subsite of the COVID-19 main protease, where it was stabilized by several hydrophobic contacts. nih.gov A 20-nanosecond MD simulation was performed to assess the conformational stability of the molecule within the protein's active site. nih.gov In other research, MD simulations (using GROMACS/AMBER) have been proposed as a method to assess the binding stability of ligands to their target proteins by analyzing root-mean-square deviation (RMSD) and calculating binding free energy. These simulations are critical for rational drug design, helping to predict and understand the binding modes and affinities of potential therapeutic agents. acs.org
Table 2: Examples of MD Simulations on Systems Containing an this compound Moiety
| System | Simulation Software | Simulation Time | Key Findings | Reference |
| Lead Compound with SARS-CoV-2 MPro | AMBER | 20 ns | This compound moiety involved in hydrophobic contacts; complex showed structural stability. | nih.gov |
| Ligand-Protein Complex | GROMACS/AMBER | 100 ns (Proposed) | Proposed for assessing binding stability and free energy (MM-PBSA). | |
| HCRTR2 Antagonist | Not Specified | Not Specified | Molecular modeling was used to determine a binding mode to inform rational design. | nih.govacs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to identify correlations between the chemical structures of compounds and their biological activities or chemical properties. brieflands.comresearchgate.net For derivatives of this compound, QSAR models can be instrumental in designing new molecules with enhanced efficacy for specific biological targets. The process involves creating a dataset of derivatives with known activities, calculating various molecular descriptors for each, and then using statistical methods to build a predictive model.
Research Findings and Methodologies
While specific QSAR studies focusing exclusively on a broad range of this compound derivatives are not extensively documented in dedicated publications, the principles are widely applied to various classes of amides. For instance, QSAR studies on amide-containing mosquito repellents, antifungal agents, and pyrazine (B50134) derivatives have successfully established robust models. brieflands.comresearchgate.netmdpi.com These studies provide a clear framework for how such an investigation on this compound derivatives would proceed.
A typical QSAR study involves the following steps:
Data Set Selection: A series of this compound derivatives with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding affinity) would be compiled.
Descriptor Calculation: For each molecule, a wide array of molecular descriptors would be calculated using specialized software. These descriptors quantify different aspects of the molecule's physicochemical properties.
Model Development: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), a mathematical equation is generated that links the descriptors to the biological activity. researchgate.netresearchgate.net
Validation: The model's predictive power is rigorously tested using statistical methods, often including cross-validation (like the leave-one-out method) and validation with an external set of compounds not used in the model's creation. researchgate.net
Table 1: Examples of Molecular Descriptors Used in Amide-Based QSAR Studies
| Descriptor Type | Specific Descriptor Example | Relevance to Molecular Activity |
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons. |
| Electronic | Molecular Surface Electrostatic Potential (Vs,min) | Indicates regions prone to electrophilic attack or hydrogen bonding. brieflands.com |
| Steric/Topological | Molecular Volume | Relates to how the molecule fits into a binding site. |
| Steric/Topological | Wiener Index | A topological index that reflects molecular branching. |
| Thermodynamic | LogP (Partition Coefficient) | Measures the hydrophobicity of the molecule, affecting its ability to cross cell membranes. |
| Quantum-Chemical | Atomic Charges (e.g., Mulliken population analysis) | Describes the electron distribution across the molecule. e3s-conferences.org |
By establishing a statistically significant QSAR model for this compound derivatives, researchers could virtually screen new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources.
In Silico Prediction of Spectroscopic Parameters
In silico methods, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting and interpreting the spectroscopic parameters of molecules. nih.govnih.gov For this compound, these theoretical calculations can provide valuable data on its infrared (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra, aiding in its structural confirmation and analysis.
Research Findings and Methodologies
Theoretical spectroscopic studies are common for the amide functional group due to its fundamental importance in chemistry and biology. acs.orgacs.org DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G** or higher), can accurately model the vibrational frequencies (IR) and chemical shifts (NMR) of amide-containing molecules. nih.govaip.org
For example, a DFT study on a complex molecule containing an this compound moiety, (Z)-2-(5-((3-(4-bromophenyl)isoxazole-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-cyclopentylacetamide, was performed at the B3LYP/6-311 level to validate its experimental structure. researchgate.netresearchgate.net The calculated parameters showed good agreement with the experimental data obtained from X-ray crystallography, demonstrating the reliability of these computational methods. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to specific bond stretches and bends. For this compound, key vibrations include the C=O stretch (Amide I band), the N-H bend coupled with C-N stretch (Amide II band), and C-H stretches of the cyclopentyl ring. Comparing the calculated spectrum with the experimental one can help assign the observed absorption bands with confidence. Studies on similar amides show that calculated harmonic frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and achieve better agreement with experimental values. aip.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is commonly used to predict ¹H and ¹³C NMR chemical shifts. The calculation provides theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory. For this compound, this would predict the chemical shifts for the protons and carbons of the cyclopentyl ring, the acetyl group, and the amide proton.
Table 2: Illustrative Comparison of Theoretical vs. Experimental Spectroscopic Data for a Simple Secondary Amide (N-methylacetamide)
| Parameter | Theoretical Value (DFT/B3LYP) | Experimental Value (Gas Phase) |
| IR Frequency (cm⁻¹) | ||
| Amide I (C=O stretch) | ~1750 cm⁻¹ | ~1720 cm⁻¹ |
| Amide II (N-H bend) | ~1590 cm⁻¹ | ~1565 cm⁻¹ |
| ¹³C NMR Chemical Shift (ppm) | ||
| Carbonyl Carbon (C=O) | ~172 ppm | ~170 ppm |
| N-Methyl Carbon | ~28 ppm | ~26 ppm |
| UV-Vis Absorption (eV) | ||
| π → π* transition | ~6.8 eV | ~6.9 eV |
Note: The theoretical values are representative and can vary based on the specific functional, basis set, and computational model used. Experimental values are approximate.
These computational predictions are powerful not only for confirming the structure of a known compound like this compound but also for distinguishing between potential isomers or identifying unknown substances where an this compound fragment is suspected. The close agreement often found between modern theoretical predictions and experimental results underscores the maturity and utility of in silico spectroscopy. nih.govresearchgate.net
Reactivity and Derivatization Studies of N Cyclopentylacetamide
Reactions at the Amide Nitrogen and Carbonyl Groups
The amide linkage in N-Cyclopentylacetamide is a robust functional group, but it can undergo several important reactions under specific conditions. These transformations target either the amide nitrogen or the carbonyl carbon.
Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield cyclopentylamine (B150401) and acetic acid. This reaction typically requires elevated temperatures and prolonged reaction times due to the resonance stability of the amide group. The general mechanism involves the initial protonation of the carbonyl oxygen under acidic conditions, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, followed by protonation of the resulting amine anion.
Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH2-) to furnish the corresponding secondary amine, N-ethylcyclopentylamine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is typically required for this transformation. Less reactive reducing agents like sodium borohydride (B1222165) (NaBH4) are generally ineffective in reducing amides. ucalgary.camasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the amine product. ucalgary.ca
The mechanism of amide reduction with LiAlH4 involves the initial deprotonation of the N-H group by the hydride, followed by the coordination of the aluminum to the carbonyl oxygen. A subsequent intramolecular hydride transfer and elimination of an aluminate species lead to the formation of an iminium ion intermediate. This intermediate is then rapidly reduced by another equivalent of hydride to yield the final amine. ucalgary.cachemistrysteps.com
N-Alkylation and N-Acylation: The nitrogen atom of this compound can be further substituted, though this is less common than with primary amides. N-Alkylation can be achieved by first deprotonating the amide with a strong base, such as sodium hydride, to form the corresponding amide anion. This anion can then act as a nucleophile and react with an alkyl halide to introduce a second alkyl group on the nitrogen. acs.org N-Acylation can also be performed to create N,N-disubstituted amides, for instance, reacting this compound with an acyl chloride or anhydride (B1165640) under appropriate conditions.
| Reaction | Reagents and Conditions | Product(s) | Reference(s) |
| Hydrolysis | H3O+ or OH-, heat | Cyclopentylamine, Acetic Acid | General textbook knowledge |
| Reduction | 1. LiAlH4, Et2O or THF; 2. H2O workup | N-ethylcyclopentylamine | ucalgary.camasterorganicchemistry.com |
| N-Alkylation | 1. NaH; 2. R-X (Alkyl halide) | N-alkyl-N-cyclopentylacetamide | acs.org |
Modifications of the Cyclopentyl Ring
The cyclopentyl ring of this compound is a saturated hydrocarbon and thus exhibits reactivity typical of alkanes. Modifications primarily involve free-radical reactions or, in some cases, electrophilic substitution under harsh conditions.
Free-Radical Halogenation: The hydrogen atoms on the cyclopentyl ring can be substituted with halogens (e.g., Cl, Br) via a free-radical chain reaction. This reaction is typically initiated by ultraviolet (UV) light or heat in the presence of a halogen source like Cl2 or Br2, or N-halosuccinimides such as N-chlorosuccinimide (NCS). libretexts.orgyoutube.comchadsprep.commasterorganicchemistry.com The reaction proceeds through a three-step mechanism: initiation, propagation, and termination. The initiation step involves the homolytic cleavage of the halogen-halogen bond to form halogen radicals. In the propagation steps, a halogen radical abstracts a hydrogen atom from the cyclopentyl ring to form a cyclopentyl radical and a hydrogen halide. The cyclopentyl radical then reacts with a halogen molecule to form the halogenated product and a new halogen radical, which continues the chain. This process is generally not very selective and can lead to a mixture of mono- and poly-halogenated products at different positions on the ring. libretexts.orgyoutube.comchadsprep.com
Electrophilic Substitution: While less common for alkanes, under forcing conditions, electrophilic substitution can occur on the cyclopentane (B165970) ring. For instance, chloromethylation can be achieved using formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. This reaction introduces a chloromethyl (-CH2Cl) group onto the ring.
Ring-Opening Reactions: Under high-temperature conditions, the cyclopentyl ring can undergo C-C bond cleavage in a process known as β-scission, which is relevant in combustion chemistry. ucc.edu.coresearchgate.net However, such reactions require significant energy input and are not typical for synthetic derivatization.
| Reaction | Reagents and Conditions | Typical Product(s) | Reference(s) |
| Free-Radical Halogenation | Cl2 or Br2, UV light or heat | Halogenated N-cyclopentylacetamides | libretexts.orgyoutube.comchadsprep.commasterorganicchemistry.com |
| Chloromethylation | HCHO, HCl, ZnCl2 | N-(chloromethylcyclopentyl)acetamide |
Functionalization of Side Chains in this compound Analogues
A common strategy for creating derivatives involves the synthesis of analogues where the acetyl portion of this compound is modified. This is typically achieved by reacting cyclopentylamine with a functionalized carboxylic acid or its activated derivative.
One key intermediate for such functionalization is 2-chloro-N-cyclopentylacetamide, which can be synthesized by reacting cyclopentylamine with chloroacetyl chloride. acs.orgacs.orgrsc.org The chlorine atom in this compound is a good leaving group and can be readily displaced by various nucleophiles to introduce a wide range of side chains. For example, reaction with thiols can introduce thioether linkages. acs.org
The synthesis of more complex analogues often involves multi-step procedures where a desired side chain is constructed first, and then the resulting carboxylic acid is coupled with cyclopentylamine using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). acs.org This approach allows for the introduction of a vast array of functionalities, including aromatic rings, heterocyclic systems, and other polar or nonpolar groups, to explore structure-activity relationships (SAR) in medicinal chemistry contexts. nih.gov
| Starting Material | Reagents and Conditions | Product Type | Reference(s) |
| Cyclopentylamine and Chloroacetyl chloride | Base (e.g., K2CO3), Acetone | 2-chloro-N-cyclopentylacetamide | acs.orgacs.orgrsc.org |
| 2-chloro-N-cyclopentylacetamide and a thiol (R-SH) | Base | 2-(R-thio)-N-cyclopentylacetamide | acs.org |
| A functionalized carboxylic acid (R-COOH) and Cyclopentylamine | Coupling agent (e.g., HATU), Base, DMF | N-cyclopentyl-(functionalized)acetamide | acs.org |
Mechanistic Studies of Key Reactions and Transformations
The mechanisms of the primary reactions involving this compound are well-established in organic chemistry.
Amide Reduction by LiAlH4: As previously mentioned, the reduction of a secondary amide like this compound to a secondary amine proceeds through a distinct mechanism compared to the reduction of other carbonyl compounds. The key steps are:
Deprotonation of the amide N-H by a hydride ion.
Coordination of the aluminum to the carbonyl oxygen, making it a better leaving group.
Nucleophilic attack of a hydride ion at the carbonyl carbon to form a tetrahedral intermediate.
Elimination of an O-Al species to form a transient iminium ion.
A final hydride attack on the iminium carbon to yield the amine product. ucalgary.cachemistrysteps.com
Free-Radical Halogenation: The mechanism for the halogenation of the cyclopentyl ring follows the classic free-radical chain reaction pathway:
Initiation: Homolytic cleavage of the halogen molecule (e.g., Cl2) by heat or UV light to generate two halogen radicals.
Propagation: A two-step cycle where a halogen radical abstracts a hydrogen from the cyclopentyl ring to form a cyclopentyl radical and HX. This radical then reacts with another halogen molecule to form the halogenated product and regenerate a halogen radical.
Termination: The reaction is terminated when two radicals combine in any combination. libretexts.orgyoutube.comchadsprep.com
The regioselectivity of this reaction is influenced by the stability of the resulting radical (tertiary > secondary > primary), although for cyclopentane, all hydrogens are secondary.
Nucleophilic Acyl Substitution: The formation of this compound from cyclopentylamine and an acylating agent, as well as its hydrolysis, are examples of nucleophilic acyl substitution. The general mechanism involves the nucleophilic attack on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of a leaving group to reform the carbonyl double bond (or a C=N bond in some cases). The reactivity is governed by the nature of the nucleophile, the electrophilicity of the carbonyl carbon, and the stability of the leaving group.
Applications in Medicinal Chemistry and Pharmacology
N-Cyclopentylacetamide as a Core Scaffold for Bioactive Compounds
The concept of a "core scaffold" is central to modern medicinal chemistry, where a foundational chemical structure is systematically modified to create a library of related compounds with diverse biological activities. The this compound unit, with its combination of a flexible cyclopentyl ring and a rigid acetamide (B32628) group, offers a unique three-dimensional architecture that can be exploited for interaction with biological targets. The cyclopentyl group can explore hydrophobic pockets within an enzyme's active site, while the acetamide portion can participate in hydrogen bonding and other polar interactions. This versatility allows for the generation of compounds with tailored pharmacological profiles.
The use of molecular scaffolds is a well-established strategy in drug discovery for the efficient exploration of chemical space. By starting with a common core like this compound, chemists can systematically introduce a variety of functional groups and substituents to probe the structure-activity relationships (SAR) of a particular biological target. This approach facilitates the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.
Investigation of this compound Derivatives as Enzyme Inhibitors
Monoamine oxidases (MAOs) are a family of enzymes (MAO-A and MAO-B) that are crucial for the metabolism of monoamine neurotransmitters. Inhibitors of these enzymes have therapeutic applications in the treatment of depression and neurodegenerative disorders like Parkinson's disease.
A series of N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives has been synthesized and evaluated for their ability to inhibit human MAO-A and MAO-B. nih.gov Several of these compounds displayed significant inhibitory activity. For instance, in the MAO-A inhibition assay, compounds 4a , 4b , 4c , and 4i showed IC₅₀ values of 7.06 ± 0.18 µM, 6.56 ± 0.20 µM, 6.78 ± 0.15 µM, and 7.09 ± 0.17 µM, respectively, which are comparable to the standard drug moclobemide (IC₅₀ = 6.061 ± 0.262 µM). nih.gov
Against MAO-B, compounds 4a , 4b , and 4c were particularly potent, with IC₅₀ values of 0.42 ± 0.012 µM, 0.36 ± 0.014 µM, and 0.69 ± 0.020 µM, respectively. nih.gov Notably, compound 4b was identified as the most potent derivative against both isoforms and exhibited selectivity as a MAO-B inhibitor. nih.gov Further studies on compound 4b revealed a reversible and noncompetitive inhibition mechanism for MAO-B. nih.gov
Table 1: MAO Inhibitory Activity of Selected this compound Derivatives
| Compound | hMAO-A IC₅₀ (µM) | hMAO-B IC₅₀ (µM) |
|---|---|---|
| 4a | 7.06 ± 0.18 | 0.42 ± 0.012 |
| 4b | 6.56 ± 0.20 | 0.36 ± 0.014 |
| 4c | 6.78 ± 0.15 | 0.69 ± 0.020 |
| 4i | 7.09 ± 0.17 | - |
| Moclobemide | 6.061 ± 0.262 | - |
Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers. Inhibition of urease is a therapeutic strategy to combat infections by these organisms.
While direct studies on this compound derivatives as urease inhibitors are not extensively documented, the broader class of N-arylacetamide derivatives has shown promise. For example, a series of N-arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate were synthesized and evaluated for their urease inhibitory potential. researchgate.netnih.gov All the synthesized compounds in this particular study exhibited potent urease inhibition, with IC₅₀ values ranging from 9.8 to 20.7 µM, which were superior to the standard inhibitor thiourea (IC₅₀ = 22.3 ± 0.031 µM). researchgate.netnih.gov The most active compound in this series featured an N-phenylacetamide ring with an ethoxy carbonyl substituent at the para-position, demonstrating an IC₅₀ value of 9.8 ± 0.023 µM. researchgate.net These findings suggest that the N-acetamide scaffold is a viable starting point for the design of novel urease inhibitors.
Table 2: Urease Inhibitory Activity of Selected N-Arylacetamide Derivatives
| Compound | Urease IC₅₀ (µM) |
|---|---|
| 5a (unsubstituted) | 10.1 ± 0.90 |
| 5d (2-carboxymethyl) | 14.1 ± 0.12 |
| 5i | 20.7 ± 0.25 |
| 5k (para-ethoxy carbonyl) | 9.8 ± 0.023 |
| Thiourea (Standard) | 22.3 ± 0.031 |
Factor Xa is a serine protease that plays a critical role in the blood coagulation cascade. It is a well-established target for the development of anticoagulant drugs used to prevent and treat thromboembolic disorders. A wide variety of Factor Xa inhibitors have been developed, many of which are heterocyclic compounds. To date, there is no specific research available in the public domain that details the investigation of this compound derivatives as inhibitors of Factor Xa.
Dihydroneopterin aldolase (DHNA) is an enzyme in the folate biosynthesis pathway of microorganisms. As this pathway is absent in humans, DHNA is considered an attractive target for the development of novel antimicrobial agents. Potent inhibitors of DHNA have been discovered through high-throughput screening and structure-directed optimization, with some compounds achieving submicromolar IC₅₀ values. nih.govnih.gov However, there are currently no published studies specifically reporting on the synthesis or evaluation of this compound derivatives as inhibitors of dihydroneopterin aldolase.
Protein kinases are a large family of enzymes that regulate a wide range of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them important therapeutic targets. Nek2 is a serine/threonine kinase involved in cell cycle regulation, and its inhibition is being explored as a potential anti-cancer strategy.
While direct this compound derivatives as Nek2 inhibitors have not been explicitly reported, structurally related compounds have shown activity. A structure-based approach has been used to design irreversible, cysteine-targeted inhibitors of human Nek2. An oxindole propynamide, JH295 , was identified as a potent and selective irreversible inhibitor of cellular Nek2. This compound and its analogs, which feature a cyclic core and an amide-containing side chain, demonstrate that scaffolds with some resemblance to the this compound motif can be effective in targeting the kinase domain. The development of such inhibitors highlights the potential for designing this compound-based compounds to target Nek2 and other protein kinases.
Exploration of Therapeutic Potential beyond Enzyme Inhibition
A thorough review of scientific literature and databases reveals a significant lack of research into the specific therapeutic applications of the chemical compound this compound. Despite the broad interest in acetamide derivatives in medicinal chemistry, dedicated studies on the biological activities of this compound are not publicly available at this time. The following sections detail the absence of research findings for this compound within several key areas of pharmacological investigation.
Anticancer Activity and Cytotoxicity Studies
Comprehensive searches of medicinal chemistry and pharmacology literature yield no specific studies investigating the anticancer or cytotoxic properties of this compound. While the broader class of acetamide derivatives has been a subject of interest in oncology research, with various analogues synthesized and evaluated for their effects on cancer cell lines, this compound itself has not been a direct subject of these investigations. nih.govnih.govnih.gov Consequently, there is no available data, such as IC50 values or mechanisms of action, pertaining to the efficacy of this compound against any cancer cell lines.
Anti-inflammatory Properties
There is currently no published research detailing the anti-inflammatory properties of this compound. Investigations into novel anti-inflammatory agents have explored a wide range of chemical scaffolds, including various acetamide-containing molecules. nih.govmdpi.com However, specific studies to determine if this compound can modulate inflammatory pathways, inhibit pro-inflammatory enzymes, or reduce inflammatory responses in preclinical models have not been reported in the available scientific literature.
Antimicrobial and Antifungal Investigations
The scientific literature lacks any specific investigations into the antimicrobial or antifungal potential of this compound. While the development of new antimicrobial and antifungal agents is a critical area of research, and numerous heterocyclic and acetamide-based compounds have been screened for such activities, this compound has not been among the compounds studied. nih.govnih.govmdpi.commdpi.comucsd.edu Therefore, there is no data on its efficacy against any bacterial or fungal strains.
Antitubercular Activity
A review of the available literature indicates that this compound has not been evaluated for antitubercular activity. The search for novel compounds to combat Mycobacterium tuberculosis, including multi-drug resistant strains, is an ongoing effort in medicinal chemistry. nih.gov However, these research endeavors have not included the specific evaluation of this compound, and as such, no data on its potential efficacy against tuberculosis exists.
Anticoagulant Properties
There are no studies in the current scientific literature that have investigated the anticoagulant properties of this compound. Research into new anticoagulant agents focuses on various mechanisms, including the inhibition of coagulation factors. nih.govnih.govnih.gov However, this compound has not been a subject of this research, and its effects on blood coagulation pathways remain unknown.
Analgesic Properties
No dedicated studies on the analgesic properties of this compound are present in the published scientific literature. The field of pain management is actively exploring new chemical entities for their potential to alleviate pain. While some acetamide derivatives have been synthesized and assessed for their analgesic effects in various preclinical models, this compound has not been a part of these investigations. researchgate.netmdpi.commdpi.com
Potential for Neurological Disorder Treatment
The therapeutic potential of this compound derivatives has been notably investigated in the context of neurological disorders, primarily through the inhibition of monoamine oxidase (MAO) enzymes. MAOs, which exist in two isoforms (MAO-A and MAO-B), are crucial in the metabolism of monoamine neurotransmitters. researchgate.net Dysregulation of these neurotransmitters is a hallmark of several neurological and psychiatric conditions, including depression and Parkinson's disease. Consequently, inhibitors of MAO are a significant class of therapeutic agents.
A key study in this area involved the synthesis and evaluation of a series of N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives for their inhibitory activity against human MAO-A and MAO-B. researchgate.net This research demonstrated that certain derivatives of this compound exhibit potent and selective inhibitory effects on these enzymes. The findings from this study underscore the potential of the this compound scaffold as a foundational structure for the development of novel treatments for neurological diseases. researchgate.net The ability of these compounds to modulate the activity of MAO enzymes provides a strong rationale for their further investigation as potential therapeutic agents.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The exploration of the structure-activity relationship (SAR) of this compound derivatives has been pivotal in understanding how structural modifications influence their biological activity. The study of N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives as MAO inhibitors has provided valuable insights into their SAR. researchgate.net
The inhibitory potency of these derivatives against MAO-A and MAO-B was found to be significantly influenced by the nature and position of substituents on the phenyl rings of the 3,4-diphenylthiazole moiety. For instance, the introduction of different functional groups led to a range of inhibitory activities, allowing for the identification of key structural features required for potent and selective inhibition.
The table below summarizes the in vitro inhibitory activities of a selection of these derivatives against human MAO-A and MAO-B, highlighting the variations in potency with different substitutions.
| Compound | Substituent (R) | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) |
| 4a | H | 7.06 ± 0.18 | 0.42 ± 0.012 |
| 4b | 4-CH3 | 6.56 ± 0.20 | 0.36 ± 0.014 |
| 4c | 4-F | 6.78 ± 0.15 | 0.69 ± 0.020 |
| 4i | 2,4-diCl | 7.09 ± 0.17 | - |
| Moclobemide | (Standard) | 6.061 ± 0.262 | - |
Data sourced from Turan-Zitouni et al., 2018. researchgate.net
These results indicate that while several derivatives showed comparable activity to the standard drug moclobemide against MAO-A, compounds 4a , 4b , and 4c displayed significant inhibitory activity against MAO-B. researchgate.net Notably, compound 4b , with a 4-methyl substituent, was identified as the most potent and selective MAO-B inhibitor in the series. researchgate.net These SAR findings are crucial for guiding the design of more effective and selective inhibitors based on the this compound scaffold.
Drug Design and Development Strategies Incorporating this compound
The this compound scaffold serves as a versatile template in drug design, offering several advantageous features. The acetamide group is a common pharmacophore in medicinal chemistry, known for its ability to form hydrogen bonds and its relative stability. researchgate.netnih.gov The cyclopentyl group, a saturated carbocycle, can enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate. nih.gov Its three-dimensional structure can also provide a rigid framework that locks the molecule into a specific conformation, which can be beneficial for receptor binding.
Drug design strategies incorporating the this compound scaffold often focus on:
Scaffold Hopping and Bioisosteric Replacement: The this compound core can be used as a starting point, with various functional groups and ring systems appended to explore different chemical spaces and target interactions. The cyclopentyl group itself can be considered a bioisostere for other cyclic or aromatic moieties, offering a way to modulate physicochemical properties while maintaining or improving biological activity.
Structure-Based Drug Design: As demonstrated in the study of MAO inhibitors, computational methods such as molecular docking can be employed to predict the binding modes of this compound derivatives within the active site of a target protein. researchgate.net This allows for the rational design of modifications that are expected to enhance binding affinity and selectivity.
Fragment-Based Drug Design: The this compound moiety can be considered a molecular fragment that can be linked to other fragments known to interact with a biological target. This approach allows for the systematic building of more complex and potent molecules.
The development of N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives as MAO inhibitors exemplifies a successful application of these strategies. researchgate.net The core scaffold was rationally modified with a thiazole ring system, a known pharmacophore in neuroactive compounds, to achieve the desired biological activity. researchgate.net
Pharmacokinetic and Pharmacodynamic Considerations for this compound Derivatives
The successful development of any drug candidate hinges on its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. While specific in-vivo data for a broad range of this compound derivatives is not extensively available in the public domain, some general considerations can be inferred based on their structural components.
Pharmacokinetic Considerations (ADME):
Distribution: The ability of this compound derivatives to cross the blood-brain barrier is a critical factor for their potential use in treating neurological disorders. The physicochemical properties, such as lipophilicity and hydrogen bonding potential, will need to be carefully balanced to achieve adequate CNS penetration. researchgate.net
Excretion: The route and rate of excretion will be determined by the final structure of the derivative and its metabolites.
Pharmacodynamic Considerations:
Mechanism of Action: As demonstrated with the MAO inhibitors, the primary pharmacodynamic effect of the this compound derivatives studied is the inhibition of a specific enzyme. researchgate.net The nature of this inhibition (e.g., reversible, irreversible, competitive, non-competitive) is a key pharmacodynamic parameter. For instance, compound 4b was found to be a reversible and noncompetitive inhibitor of MAO-B. researchgate.net
Target Selectivity: A crucial pharmacodynamic aspect is the selectivity of the compound for its intended target over other related proteins. The SAR studies of the MAO inhibitors highlighted the potential for achieving selectivity for MAO-B over MAO-A. researchgate.net
Dose-Response Relationship: Establishing a clear relationship between the concentration of the drug at the target site and the observed pharmacological effect is essential for determining the therapeutic window.
Further preclinical and clinical studies are necessary to fully elucidate the pharmacokinetic and pharmacodynamic profiles of this compound derivatives and to assess their potential as safe and effective therapeutic agents.
Applications in Agricultural Chemistry
Exploration of N-Cyclopentylacetamide as Pesticidal Agents
Similarly, the exploration of this compound for pesticidal applications is not documented in accessible scientific literature. While various amide-based compounds have been evaluated for insecticidal or fungicidal properties, no such research has been published for this compound.
Impact on Crop Protection Strategies
Due to the absence of research on its herbicidal or pesticidal effects, there is no information regarding the potential impact of this compound on crop protection strategies. Its role in integrated pest management or as an alternative to existing agrochemicals has not been investigated.
Applications in Materials Science
Development of Advanced Materials with Specific Functionalities
The unique structural characteristics of N-Cyclopentylacetamide derivatives make them candidates for creating advanced materials. The lipophilic nature of the cyclopentyl group combined with the hydrogen-bonding capability of the acetamide (B32628) function can be harnessed to impart specific properties. Research into related compounds, such as 2-Amino-N-cyclopentylacetamide, suggests potential for developing materials with enhanced thermal stability. google.com The introduction of functional groups onto the core this compound structure allows for the tuning of material properties. For instance, derivatives are explored as intermediates in the synthesis of dyes and other functional organic materials. chemdiv.com
A 1970 patent highlighted the utility of related oxygenated cycloalkyl acylamides as high-boiling solvents and as intermediates for dyes and polymers, underscoring the foundational potential of this class of compounds in materials science.
Polymer Chemistry and this compound Inclusion
In polymer chemistry, small molecules like this compound derivatives are investigated for several roles, including as additives and building blocks. A key historical application proposed for related cycloalkyl acylamides is their use as plasticizers for synthetic resins and as cross-linking agents for fiber synthesis. google.com Plasticizers are additives that increase the plasticity or decrease the viscosity of a material, making them crucial in polymer processing and application. Cross-linking agents form bonds between polymer chains, enhancing the rigidity, thermal stability, and chemical resistance of the final material.
While specific data on this compound is limited, the general properties of related compounds suggest its potential utility in these areas. For example, 2-Amino-N-cyclopentylacetamide is noted as a candidate for creating polymers with improved thermal characteristics. google.com The synthesis of various N-cycloalkylacetamides has been documented, providing a basis for their potential incorporation into polymer systems. google.com
Table 1: Potential Roles of this compound Derivatives in Polymer Chemistry
| Application | Function | Potential Effect on Polymer |
| Plasticizer | Reduces intermolecular forces between polymer chains. | Increased flexibility and workability. |
| Cross-linking Agent | Forms covalent or ionic bonds between polymer chains. | Enhanced strength, stiffness, and thermal stability. |
| Monomer Intermediate | Acts as a precursor for synthesizing monomers. | Creation of novel polymers with unique properties. |
Exploration in Nanomaterials
The application of this compound derivatives in the field of nanomaterials is a nascent area of exploration. The compound's structure can be relevant in the synthesis of more complex molecules that are then used in nanotechnology applications. For instance, patents have listed derivatives like 2-cyano-N-cyclopentylacetamide as a chemical compound in contexts that also discuss the use of nanoparticles, such as those for contrast agents in medical imaging. google.com
Furthermore, research into complex heterocyclic compounds for cancer therapy has noted the potential of nanovectorization—using nanoparticles to deliver drugs—to improve the efficacy of compounds that contain an this compound moiety. researchgate.net While this does not involve the direct use of this compound as a nanoparticle component, it shows its presence in molecules that are candidates for nano-applications. The synthesis of complex structures, where the this compound group is a fragment, has been characterized using methods relevant to materials science, such as X-ray single crystal diffraction (XRD) and density functional theory (DFT) calculations. sigmaaldrich.com These characterization techniques are fundamental in understanding the structure and potential performance of nanomaterials.
Advanced Analytical Methodologies for N Cyclopentylacetamide Characterization
Chromatographic Techniques
Chromatography is a fundamental analytical tool for separating, identifying, and quantifying chemical compounds. For N-Cyclopentylacetamide, various chromatographic methods are employed to ensure its purity and stability.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and stability testing of this compound derivatives. In this method, a liquid solvent containing the sample is passed through a column packed with a solid adsorbent material. Different components in the sample interact differently with the adsorbent, causing them to separate.
Research findings indicate that reversed-phase HPLC is a common method for analyzing this compound-related structures. For instance, the purity analysis of 2-[5-(4-Aminophenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide can be effectively performed using a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water gradient, often containing 0.1% trifluoroacetic acid (TFA). mdpi.com This method is also applied in stability studies, where it is used to detect any potential decomposition products over time. mdpi.com Similarly, the purity of other complex derivatives is often confirmed to be greater than 98% using a C18 column with an acetonitrile/water gradient. flogen.org
Table 1: Representative HPLC Conditions for this compound Derivatives
| Parameter | Condition | Source |
| Technique | Reversed-Phase HPLC | mdpi.com |
| Column | C18 | mdpi.comflogen.org |
| Mobile Phase | Acetonitrile / Water Gradient | mdpi.comflogen.org |
| Additive | 0.1% Trifluoroacetic Acid (TFA) | mdpi.com |
| Application | Purity Analysis, Stability Testing | mdpi.com |
This table is generated based on data from the text.
Ultra-High-Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes smaller particle sizes in the column packing (<2 µm) and higher pressures. This results in significantly faster analysis times and improved resolution.
In the analysis of this compound-containing compounds, UHPLC is used for both purity determination and in conjunction with mass spectrometry. For example, the analysis of 2-((2-amino-6-oxo-6,9-dihydro-1H-purin-8-yl)thio)-N-cyclopentylacetamide (a complex derivative) by UHPLC determined a purity of 91.56% with a retention time (t_R) of 13.34 minutes. scispace.com This demonstrates the technique's capability to resolve complex mixtures and quantify the main component. Furthermore, UHPLC systems are frequently coupled with mass spectrometers (like a Q-TOF system) to obtain precise mass data and retention times for compounds such as 2-cyano-N-cyclopentylacetamide. a2bchem.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for volatile and thermally stable compounds. The sample is vaporized and separated in the GC column before being fragmented and detected by the mass spectrometer, which provides a unique mass spectrum ("fingerprint") for identification.
GC-MS has been successfully used to identify various this compound derivatives in different matrices. For instance, N-ethyl-N-cyclopentylacetamide was identified as a component in a plant extract analysis. nih.gov The technique is also referenced in the characterization of more complex pharmaceutical intermediates, such as N-(2-Chloro-4-methoxy-6-morpholin-4-yl-pyridin-3-yl)-2-cyclopentylacetamide. researchgate.net A specific GC program for the analysis of this compound has been described, highlighting the practical application of this method for its characterization. researchgate.net
Table 2: Example GC Program for this compound Analysis
| Parameter | Condition | Source |
| Initial Temperature | 40 °C (held for 1.5 min) | researchgate.net |
| Ramp 1 | 25 °C/min up to 280 °C (held for 3 min) | researchgate.net |
| Ramp 2 | 42 °C/min up to 300 °C (held for 5 min) | researchgate.net |
| Injector Temperature | 280 °C | researchgate.net |
| Carrier Gas | H₂ | researchgate.net |
This table is generated based on data from the text.
Electrochemical Analysis
Electrochemical analysis involves measuring the electrical properties of a system to understand the chemical species within it. Techniques like cyclic voltammetry can provide information about the oxidation and reduction potentials of a molecule, which relates to its electronic structure and reactivity.
While direct electrochemical studies focused solely on this compound are not extensively documented, research on related acetamide (B32628) structures provides valuable insights. The acetamide functional group is electrochemically active. Studies on acetamide-containing silicon catecholates using cyclic voltammetry have shown that these compounds exhibit multiple, irreversible oxidation waves. mdpi.com The specific oxidation potential is influenced by other substituents on the molecule, demonstrating that the electronic properties can be probed electrochemically. mdpi.com For instance, the oxidation potentials for a series of these complexes were found to range from +0.006 V to +0.928 V. mdpi.com Other research has explored the electrochemical behavior of acetamide melts, indicating their utility as electrolytes and showing that the acetamide solvent itself has a defined electrochemical window. flogen.orgresearchgate.net These findings suggest that electrochemical methods like voltammetry could be applied to characterize the redox properties of this compound and its derivatives.
Thermal Analysis (e.g., TGA, DSC)
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly useful for characterizing pharmaceuticals.
TGA measures the change in mass of a sample as it is heated. This is used to determine thermal stability, decomposition temperatures, and the presence of volatile components like solvents. DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events like melting, crystallization, and glass transitions.
These methods have been applied to materials incorporating the this compound structure. For example, DSC/TGA analysis was used to confirm that a particular co-crystal maintained its crystallinity up to 200 °C, indicating its thermal stability. researchgate.net In another application, a detailed TGA method was used for a prodrug containing a 2-chloro-N-cyclopentylacetamide moiety. The analysis was performed under a flow of dry nitrogen to assess thermal events in an inert atmosphere. General principles of thermal analysis show that DSC can identify melting points, while TGA reveals the onset of thermal degradation through mass loss.
Table 3: Example TGA Method Parameters
| Parameter | Condition | Source |
| Instrument | PerkinElmer TGA7 (or similar) | |
| Sample Size | ~3 mg | |
| Sample Pan | Platinum (Pt) | |
| Atmosphere | Dry Nitrogen | |
| Scan Rate | 10°C/min | |
| Temperature Program | Scan from 22°C to 120°C, then hold at 120°C |
This table is generated based on data from the text.
Conclusion and Future Perspectives
Synthesis and Derivatization Strategies for N-Cyclopentylacetamide
The synthesis of this compound itself is straightforward, typically involving the acylation of cyclopentylamine (B150401) with acetic anhydride (B1165640) or a related acetylating agent. google.com However, the true value of this compound lies in its utility as a building block for more complex molecules. Future synthetic strategies will likely focus on several key areas:
Novel Amidation Methodologies: While traditional amidation reactions are effective, the development of greener, more efficient catalytic methods for the formation of the N-cyclopentylamide bond will be a priority. This includes the use of novel coupling agents and flow chemistry approaches to enhance yield and reduce waste.
Diverse Derivatization of the Acetyl Group: The acetyl methyl group offers a prime site for functionalization. Future work will likely explore the introduction of various substituents to modulate the electronic and steric properties of the molecule. This could involve alpha-halogenation followed by nucleophilic substitution to introduce a wide array of functional groups.
Combinatorial Chemistry and High-Throughput Synthesis: To efficiently explore the chemical space around the this compound core, the use of combinatorial chemistry and automated synthesis platforms will be crucial. This will enable the rapid generation of libraries of derivatives for screening in various assays.
Stereoselective Synthesis: For derivatives with chiral centers, the development of stereoselective synthetic routes will be essential to isolate and evaluate the biological activity of individual enantiomers, as different stereoisomers can have distinct pharmacological profiles.
Expanding Biological and Material Science Applications
The this compound moiety has been incorporated into a variety of molecules with significant biological activities and potential material science applications.
Biological Applications:
Numerous studies have highlighted the potential of this compound derivatives in medicinal chemistry. The cyclopentyl group often enhances lipophilicity, which can improve the bioavailability of drug candidates. netascientific.com
Anticancer Activity: Derivatives incorporating heterocyclic systems like indole, pyrimidine (B1678525), and benzimidazole (B57391) have shown promise as anticancer agents. smolecule.comsmolecule.com These compounds may act by inhibiting key enzymes involved in tumor growth or by inducing apoptosis. smolecule.com
Antimicrobial Effects: The structural features of certain this compound derivatives may confer antibacterial and antifungal properties. smolecule.comsmolecule.com Further exploration of these compounds could lead to the development of new antibiotics to combat resistant pathogens.
Anti-inflammatory Properties: Some derivatives have been investigated for their potential to modulate inflammatory pathways, making them candidates for treating chronic inflammatory diseases. smolecule.comontosight.ai Research into their specific mechanisms of action is a promising future direction.
Neuroprotective Effects: Tetrazole-containing derivatives of this compound have been noted for their potential neuroprotective benefits, suggesting applications in neurodegenerative disorders.
Material Science Applications:
The unique structural properties of this compound derivatives also suggest their utility in material science.
Polymers and Dyes: The compound's structure may lend itself to the development of new polymers and dyes with specific properties. smolecule.com
Organic Electronics: There is potential for the application of these compounds in organic electronics and photonic devices, leveraging their structural and electronic characteristics. smolecule.com
Integration of Computational and Experimental Approaches
The synergy between computational and experimental methods will be paramount in accelerating the discovery and optimization of this compound-based compounds.
Molecular Docking and Dynamics Simulations: In silico techniques such as molecular docking and molecular dynamics (MD) simulations have already been employed to predict the binding of this compound derivatives to biological targets like the main protease of SARS-CoV-2. smolecule.comnih.govsmolecule.com Future studies will undoubtedly rely heavily on these methods to guide the rational design of new, more potent and selective molecules, thereby reducing the time and cost associated with traditional screening.
Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of this compound derivatives with their biological activity, QSAR models can be developed to predict the activity of novel compounds. This approach can help prioritize synthetic efforts towards the most promising candidates.
ADMET Prediction: In silico tools that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are crucial for early-stage drug discovery. nih.gov Applying these tools to this compound derivatives will help in the selection of candidates with favorable pharmacokinetic profiles.
Emerging Research Avenues for this compound
The versatility of the this compound scaffold opens up several exciting new avenues for future research.
Target Identification and Mechanism of Action Studies: For many of the reported biologically active derivatives, the precise molecular targets and mechanisms of action remain to be fully elucidated. Future research should focus on identifying these targets and unraveling the downstream signaling pathways to better understand their therapeutic potential.
Development of Targeted Drug Delivery Systems: The physicochemical properties of this compound derivatives could be harnessed to develop targeted drug delivery systems. For instance, they could be conjugated to polymers or nanoparticles to improve their delivery to specific tissues or cells.
Agrochemical Research: The potential of this compound derivatives as pesticides or herbicides is an underexplored area. netascientific.com Screening of compound libraries for activity against various pests and weeds could lead to the development of new agrochemicals.
Advanced Materials: Further investigation into the self-assembly properties and solid-state characteristics of this compound derivatives could lead to the creation of novel functional materials with applications in areas such as sensing, catalysis, and separation technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
